![molecular formula C17H24N4O3S2 B6476085 1-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}piperidine-4-carboxamide CAS No. 2640874-64-0](/img/structure/B6476085.png)
1-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}piperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methanesulfonyl group, a pyrazole ring, a thiophene ring, and a piperidine ring. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The thiophene ring could be synthesized through a Paal-Knorr synthesis or a Gewald reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrazole and thiophene rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the methanesulfonyl group is a good leaving group, so it could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, making it an attractive target for antileishmanial drugs .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into its active site . This interaction is characterized by a lower binding free energy, suggesting a strong and favorable interaction . The binding of the compound to the enzyme inhibits its activity, thereby disrupting the normal functioning of the parasite .
Biochemical Pathways
The inhibition of LmPTR1 affects the pteridine metabolic pathway, which is vital for the survival and proliferation of Leishmania parasites . The disruption of this pathway leads to a decrease in the parasite’s ability to synthesize necessary biomolecules, ultimately leading to its death .
Pharmacokinetics
The compound’s potent in vitro activity suggests that it may have favorable adme properties .
Result of Action
The result of the compound’s action is a significant decrease in the survival and proliferation of Leishmania parasites . This is evidenced by the compound’s potent in vitro antipromastigote activity .
properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-20-12-14(11-19-20)16-4-3-15(25-16)5-8-18-17(22)13-6-9-21(10-7-13)26(2,23)24/h3-4,11-13H,5-10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYWPDGUHXFMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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